Physicochemical Properties of D-Allose-¹³C: An In-depth Technical Guide
Physicochemical Properties of D-Allose-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-Allose-¹³C, an isotopically labeled rare sugar with significant potential in biomedical research and drug development. D-Allose has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1] The incorporation of a ¹³C isotope provides a valuable tool for tracing its metabolic fate and mechanism of action in various biological systems.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of D-Allose. The data for D-Allose-¹³C is largely based on its unlabeled counterpart, as single isotopic substitution has a negligible effect on these macroscopic properties.
Table 1: General Properties of D-Allose-¹³C
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal | [2] |
| Chemical Formula | ¹³CC₅H₁₂O₆ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water; practically insoluble in alcohol. | [4] |
Table 2: Thermodynamic and Optical Properties of D-Allose
| Property | Value | Source |
| Melting Point | 148-150 °C | [3] |
| Specific Rotation | [α]D²⁰ = +14.41° (final value, c=5 in H₂O) | [3][4][5] |
| pKa | ~12.45 | [3] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) is a critical analytical technique for confirming the identity and purity of D-Allose-¹³C. The chemical shifts are indicative of the electronic environment of the carbon atoms.
Table 3: ¹³C-NMR Chemical Shifts for D-[1-¹³C]allose in D₂O
| Tautomer | C1 | C2 | C3 | C4 | C5 | C6 |
| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |
| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |
| α-furanose | 97.5 | - | - | - | - | - |
| β-furanose | 102.3 | - | - | - | - | - |
| Note: Chemical shifts are reported in ppm. Data obtained from Omicron Biochemicals, Inc. |
Experimental Protocols
The following are generalized protocols for determining the key physicochemical properties of D-Allose-¹³C.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid D-Allose-¹³C transitions to a liquid state.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[7]
-
Capillary tubes (sealed at one end)[7]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the D-Allose-¹³C sample is completely dry and in a fine powder form.[6] If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]
-
-
Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.[7]
Specific Rotation Measurement (Polarimetry)
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of D-Allose-¹³C, which is a characteristic property of chiral molecules.[9]
Apparatus:
-
Polarimeter[10]
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source[10]
-
Polarimeter sample tube (typically 1 dm in length)[11]
-
Volumetric flask and analytical balance
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the light source to stabilize. Calibrate the instrument by measuring the rotation of a blank solvent (e.g., deionized water), which should be zero.[10]
-
Sample Preparation:
-
Accurately weigh a precise amount of D-Allose-¹³C.
-
Dissolve the sample in a known volume of solvent (e.g., deionized water) in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[12]
-
-
Filling the Sample Tube:
-
Rinse the polarimeter tube with a small amount of the prepared solution.
-
Carefully fill the tube with the solution, ensuring there are no air bubbles in the light path.[13]
-
-
Measurement:
-
Place the filled sample tube in the polarimeter.
-
Measure the observed angle of rotation (α).[11]
-
-
Calculation of Specific Rotation ([α]):
-
Use the following formula:[12] [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the sample tube in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
¹³C-NMR Spectroscopy
Objective: To obtain a ¹³C-NMR spectrum to confirm the isotopic labeling and structural integrity of D-Allose-¹³C.
Apparatus:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of D-Allose-¹³C in a deuterated solvent (e.g., D₂O). The concentration will depend on the instrument's sensitivity.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Set up the ¹³C acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C-labeled compounds, a single scan may be sufficient for the labeled carbon.
-
Acquire the ¹³C spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using a known reference signal.
-
-
Analysis:
-
Identify the resonance corresponding to the ¹³C-labeled carbon. Its chemical shift and any observed C-C couplings can provide valuable structural information.[14]
-
Biological Activity and Signaling Pathway
D-Allose has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the Galectin-3 (Gal-3) mediated activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Gal-3, a β-galactoside-binding lectin, can act as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[15][16] D-Allose appears to interfere with this interaction, preventing the downstream activation of PI3K/AKT signaling, which ultimately leads to a reduction in neuroinflammation and apoptosis.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-(+)-ALLOSE | 2595-97-3 [amp.chemicalbook.com]
- 4. D-Allose [drugfuture.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chm.uri.edu [chm.uri.edu]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. cdn.pasco.com [cdn.pasco.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pharmastate.academy [pharmastate.academy]
- 14. cigs.unimo.it [cigs.unimo.it]
- 15. Galectin-3 activates TLR4/NF-κB signaling to promote lung adenocarcinoma cell proliferation through activating lncRNA-NEAT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galectin-3 regulates microglial activation and promotes inflammation through TLR4/MyD88/NF-kB in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
